Home > Products > Building Blocks P20106 > 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine
4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine - 1189853-67-5

4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine

Catalog Number: EVT-1592570
CAS Number: 1189853-67-5
Molecular Formula: C6H9N3
Molecular Weight: 123.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

“4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine” is a chemical compound with the molecular formula C6H9N3 . It has been used in the synthesis of various derivatives, which have been evaluated for their enzymatic inhibitory activity against c-Met kinase and cellular potency against MKN45, EBC-1, and PC-3 cell lines .


Synthesis Analysis

The synthesis of “4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine” derivatives has been carried out using various methods . For instance, one study described the use of 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and aniline in the synthesis process .


Molecular Structure Analysis

The molecular structure of “4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine” consists of 6 carbon atoms, 9 hydrogen atoms, and 3 nitrogen atoms . The exact mass of the molecule is 123.079647300 g/mol .


Chemical Reactions Analysis

“4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine” has been used as a base structure in the synthesis of various derivatives . These derivatives have been evaluated for their enzymatic inhibitory activity against c-Met kinase .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine” include a molecular weight of 123.16 g/mol, a topological polar surface area of 40.7 Ų, and a complexity of 105 . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors .

6,6-Dimethyl-7-nitroso-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine

Compound Description: This compound is the subject of a DFT computational study investigating its molecular structure, specifically focusing on tautomerism and the conformation of the nitroso group. []

Relevance: This compound shares the core structure of 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine with the addition of two methyl substituents on the tetrahydropyridine ring at position 6 and a nitroso group at position 7. []

7-Oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine Derivatives

Compound Description: This class of compounds was identified through high-throughput screening as inhibitors of human eosinophil phosphodiesterase (PDE4). These compounds showed promising anti-inflammatory activity in preclinical models. []

Relevance: This class of compounds represents a structural isomer of 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine, with the pyrazole ring fused to the pyridine ring at a different position, resulting in a 7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine core. []

5,6-Dihydro-(9H)-pyrazolo[3,4-c]-1,2,4-triazolo[4,3-alpha]pyridine Derivatives

Compound Description: These compounds were developed to improve upon the potency and physicochemical properties of the 7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine series as eosinophil PDE4 inhibitors. The key structural modification involved incorporating the lactam moiety into a triazolo ring, enhancing stability and oral bioavailability. Tofimilast (a 2-thienyl analog) emerged as a potent PDE4 inhibitor within this series. []

Relevance: This class of compounds, while structurally related to the 7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine series and therefore isomeric to 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine, introduces a triazolo ring fused to the pyrazolopyridine core, showcasing a strategy for modifying and potentially enhancing the biological activity of compounds related to 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine. []

1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban)

Compound Description: Apixaban is a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa. It was developed as a follow-up to razaxaban, aiming to improve its pharmacokinetic profile. Apixaban features a novel bicyclic tetrahydropyrazolopyridinone scaffold, a p-methoxyphenyl P1 moiety, and modifications at the C-3 pyrazole position and the terminal P4 ring, contributing to its enhanced properties as an anticoagulant agent. []

Relevance: Apixaban shares the core tetrahydropyrazolopyridine structure with 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine, although it exists as a structural isomer with a different fusion point for the pyrazole and pyridine rings. The development of apixaban highlights the therapeutic potential of compounds within this chemical class and provides valuable insights for exploring the structure-activity relationships of 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine derivatives. []

Overview

4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound characterized by a fused pyrazole and pyridine ring system. Its molecular formula is C7H8N2C_7H_8N_2, and it is recognized for its potential biological activities, making it a significant subject of interest in medicinal chemistry. The compound serves as a versatile building block for the synthesis of various pharmacologically active molecules, particularly in the development of new therapeutic agents targeting multiple biological pathways.

Classification

This compound belongs to the class of pyrazolopyridines, which are known for their diverse chemical properties and biological activities. The unique structure of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine allows it to interact with numerous biological targets, including enzymes and receptors involved in critical cellular processes.

Synthesis Analysis

Methods

The synthesis of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine can be achieved through various synthetic routes. A prevalent method involves the cyclization of 5-aminopyrazole with diethyl ethoxymethylenemalonate under basic conditions. This reaction leads to the formation of the desired heterocyclic system through a series of condensation and cyclization steps.

Technical Details

In laboratory settings, the synthesis typically requires controlled temperatures and specific solvents to optimize yield and purity. For industrial applications, methods such as continuous flow synthesis and automated reactors are employed to enhance efficiency and reduce environmental impact. These industrial methods are scaled-up versions of laboratory techniques focused on maximizing product yield while minimizing costs.

Molecular Structure Analysis

Structure

The molecular structure of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine features a bicyclic framework with nitrogen atoms integrated into both rings. This configuration significantly influences its chemical reactivity and biological activity. The presence of nitrogen enhances the compound's ability to participate in hydrogen bonding and other interactions with biological macromolecules .

Data

The compound's structural data includes:

  • Molecular Formula: C7H8N2C_7H_8N_2
  • Molecular Weight: Approximately 136.15 g/mol
  • Melting Point: Typically ranges between 90-92°C (exact values may vary based on purity)
    These properties contribute to its solubility and reactivity in various chemical environments.
Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine can undergo several chemical transformations:

  • Oxidation: Can be oxidized to form pyrazolopyridine derivatives.
  • Reduction: Reduction reactions yield tetrahydropyrazolopyridine derivatives.
  • Substitution: Nucleophilic and electrophilic substitutions introduce functional groups onto the rings.

Technical Details

Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions often involve specific solvents and catalysts to facilitate desired transformations while maintaining high yields.

Major Products

The major products from these reactions are various substituted pyrazolopyridine derivatives that can be further functionalized for applications in medicinal chemistry and material science.

Mechanism of Action

Process

The mechanism of action for 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine primarily involves its interaction with specific biological targets such as enzymes and receptors. Notably, it has been studied for its inhibitory activity against c-Met kinase—a target implicated in several cancer types due to its role in cell proliferation and survival pathways .

Data

Research indicates that this compound modulates signaling pathways related to lipid metabolism and inflammation through interactions with peroxisome proliferator-activated receptor alpha (PPARα). Additionally, it has demonstrated cytotoxic effects against various cancer cell lines with IC50 values ranging from 45 to 97 nM .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide.

Chemical Properties

  • Stability: Relatively stable under standard laboratory conditions but sensitive to strong oxidizing agents.
  • Reactivity: Exhibits reactivity typical of compounds containing nitrogen heterocycles; may participate in electrophilic aromatic substitution reactions.

Relevant analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly used to characterize this compound's properties during research and development phases.

Applications

4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine has diverse applications across several scientific fields:

  • Chemistry: Serves as a building block for synthesizing complex heterocyclic compounds.
  • Biology: Utilized in studies focusing on enzyme inhibitors and receptor modulators.
  • Medicine: Potential therapeutic applications include anti-inflammatory, antimicrobial, and anticancer activities.
  • Industry: Employed in developing new materials with specific electronic and optical properties.

The compound's versatility makes it a valuable asset in research aimed at drug discovery and development.

Introduction to Pyrazolo[3,4-b]pyridine Derivatives

Nomenclature and Structural Classification of Pyrazolo[3,4-b]pyridine Congeners

Pyrazolopyridines constitute a family of bicyclic heterocycles formed by fusing pyrazole and pyridine rings at specific bonds. Five distinct isomers exist, classified based on fusion points:

  • [3,4-b]: Pyrazole C3-C4 bond fused to pyridine C2-C3 bond
  • [3,4-c]: Fusion between pyrazole C3-C4 and pyridine C3-C4
  • [4,3-c]: Fusion between pyrazole C4-C5 and pyridine C3-C4
  • [4,3-b]: Fusion between pyrazole C4-C5 and pyridine C2-C3
  • [1,5-a]: Fusion between pyrazole N1-C5 and pyridine C2-C3 [2] [5]

Table 1: Structural Classification of Pyrazolopyridine Isomers

Fusion TypeFusion PointsRepresentative Structure
[3,4-b]Pyrazole C3-C4 : Pyridine C2-C31H-Pyrazolo[3,4-b]pyridine
[3,4-c]Pyrazole C3-C4 : Pyridine C3-C41H-Pyrazolo[3,4-c]pyridine
[4,3-c]Pyrazole C4-C5 : Pyridine C3-C42H-Pyrazolo[4,3-c]pyridine
[4,3-b]Pyrazole C4-C5 : Pyridine C2-C34,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine
[1,5-a]Pyrazole N1-C5 : Pyridine C2-C3Pyrazolo[1,5-a]pyridine

The 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine features a pyrazole fused to a piperidine-like ring, where the pyridine moiety is reduced to a tetrahydropyridine. This saturation distinguishes it from aromatic congeners and significantly influences its electronic distribution and conformational dynamics. Tautomerism is a critical consideration: Unsubstituted derivatives exist predominantly as the 1H-tautomer due to its ~9 kcal/mol greater stability over the 2H-form, as confirmed by AM1 calculations [2] [5]. This stability arises from aromaticity preservation in both rings in the 1H-form, whereas the 2H-tautomer disrupts peripheral electron delocalization [5].

Historical Evolution of 1H-Pyrazolo[3,4-b]pyridine Synthesis

The chemistry of pyrazolo[3,4-b]pyridines originated with Ortoleva's 1908 synthesis of the first monosubstituted derivative (R₃ = Ph) via iodine-mediated reaction of diphenylhydrazone with pyridine [2] [5]. This pioneering work laid the foundation for heterocyclic fusion strategies. Three years later, Bülow developed a more versatile approach using 1-phenyl-3-methyl-5-aminopyrazole reacted with 1,3-diketones in glacial acetic acid, yielding N-phenyl-3-methyl-substituted derivatives [5]. This established the "pyrazole-first" paradigm, where the pyrazole ring is preformed before annulation.

Table 2: Milestones in Pyrazolo[3,4-b]pyridine Synthesis

YearInnovatorMethodologySignificance
1908OrtolevaIodine-mediated cyclizationFirst synthesis of monosubstituted derivative (R₃=Ph)
1911Bülow5-Aminopyrazole + 1,3-diketones in AcOHEstablished regioselective N1-arylated derivatives
2010sMultipleVilsmeier-Haack-Arnold/Friedlander sequencesEnabled C3/C5 functionalization
2020sMultipleMetal-catalyzed cross-couplings (e.g., Suzuki)Facilitated library synthesis for drug screening

Modern synthesis employs two primary strategies:

  • Pyridine Ring Closure: Uses 2-chloro-3-cyanopyridine derivatives treated with hydrazine hydrate under thermal (e.g., ethylene glycol at 165°C) or microwave irradiation conditions (50°C, 15 min, 96% yield) [4]. The mechanism involves nucleophilic displacement of chlorine followed by cyclization via nitrile attack.
  • Pyrazole Ring Closure: Leverages 5-aminopyrazoles as dinucleophiles reacting with 1,3-biselectrophiles like enolizable carbonyls. Contemporary adaptations integrate transition metal catalysis (e.g., palladium-mediated Buchwald-Hartwig amination or Suzuki coupling) for C-C and C-N bond formation, exemplified by routes to TRK inhibitors [7]. Recent advances emphasize multicomponent reactions and green chemistry approaches (e.g., solvent-free cyclizations) to improve efficiency [4].

Biomedical Relevance and Target Selectivity in Heterocyclic Chemistry

The 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine scaffold exhibits pronounced bioactivity across therapeutic areas, particularly in oncology. Its ability to mimic purine geometry (adenine/guanine) enables targeted inhibition of ATP-binding sites in kinases:

Table 3: Key Kinase Targets and Inhibitors Based on 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine

Kinase TargetBiological RoleInhibitor ExampleIC₅₀/ActivityTherapeutic Application
c-MetHepatocyte growth factor receptorCompound 8c68 nM (enzyme)Anticancer (MKN45 cells)
TBK1Regulator of innate immunityCompound 15y0.2 nM (enzyme)Immuno-oncology
TRKATropomyosin receptor kinase ACompound C0356 nM (enzyme)Antiproliferative (Km-12)
Mps1 (TTK)Spindle assembly checkpoint kinaseCompound 312.596 nM (enzyme)Broad-spectrum anticancer
GSK-3βGlycogen synthase kinase 3 betaNot specifiedLow micromolar rangeAntidiabetic/Neuroprotective

Target Selectivity Mechanisms:

  • Hinge Region Binding: The pyrazole nitrogen (N1) and C3 substituents form critical hydrogen bonds with kinase hinge residues (e.g., Glu590 and Met592 in TRKA) [7].
  • Hydrophobic Pocket Occupancy: Substituents at C4/C6 project into distinct hydrophobic pockets (e.g., DFG motif near Asn655/Gly667 in TRKA) [3] [7]. Fluorinated aryl groups enhance affinity via fluorine-bond interactions with backbone amides.
  • Solvent-Directed Modifications: N1-alkyl/aryl groups (e.g., methyl, para-methoxybenzyl) extend into solvent-exposed regions, allowing bulk tolerance without steric clashes, improving pharmacokinetics [7].

The scaffold's structural plasticity enables optimization against resistance mutations. For example, derivatives overcoming TRK kinase domain mutations (e.g., xDFG motif) employ strategic C3/C5 steric bulk to disrupt mutant ATP binding while sparing wild-type kinases [7]. Over 300,000 1H-pyrazolo[3,4-b]pyridines have been described (5,500+ references, 2,400+ patents), with 54% of publications post-2012, underscoring intense ongoing research [2] [5]. Two approved drugs—Vericiguat (cardiovascular) and Riociguat (hypertension)—highlight clinical translatability [4].

Properties

CAS Number

1189853-67-5

Product Name

4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine

IUPAC Name

4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine

Molecular Formula

C6H9N3

Molecular Weight

123.16 g/mol

InChI

InChI=1S/C6H9N3/c1-2-5-6(7-3-1)4-8-9-5/h4,7H,1-3H2,(H,8,9)

InChI Key

RTTBBADOMOOPTQ-UHFFFAOYSA-N

SMILES

C1CC2=C(C=NN2)NC1

Synonyms

pyrazolopiperidine

Canonical SMILES

C1CC2=C(C=NN2)NC1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.